
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
Overview
Description
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is an organic compound with the molecular formula C11H15NO4 This compound is characterized by the presence of an amino group (-NH2) and two methoxy groups (-OCH3) attached to a phenyl ring, along with a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitrostyrene intermediate.
Reduction: The nitrostyrene intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Hydrolysis: The amine is subjected to hydrolysis under acidic conditions to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with reduced functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOCH3) and other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Neuroscience Research
ADMPA is utilized extensively in neuroscience for studying neurotransmitter systems. Its ability to interact with various receptors makes it a valuable tool in the development of drugs targeting neurological disorders such as depression and anxiety.
- Mechanism of Action : The amino group can form hydrogen bonds with biological molecules, influencing receptor activity and neurotransmitter dynamics.
- Case Study : Research has shown that derivatives of ADMPA exhibit selective serotonin reuptake inhibition, which is beneficial for treating mood disorders .
Pharmaceutical Development
In pharmaceutical chemistry, ADMPA serves as a precursor for synthesizing novel therapeutic agents. Its structural features enable modifications that enhance drug efficacy and safety.
- Applications :
- Antidepressants : Compounds derived from ADMPA have shown promise in preclinical trials for treating major depressive disorder.
- Anti-inflammatory Agents : Studies indicate that ADMPA derivatives can inhibit tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .
Biochemical Assays
ADMPA is employed in biochemical assays to measure enzyme activity and metabolic pathways. Its role as a substrate or inhibitor can provide insights into various biological processes.
- Example : In enzyme kinetics studies, ADMPA has been used to assess the activity of specific enzymes involved in amino acid metabolism, contributing to a better understanding of metabolic disorders .
Drug Formulation
The compound is beneficial in drug formulation due to its properties that enhance solubility and bioavailability. This is crucial for developing effective oral medications.
- Formulation Strategies :
Synthetic Chemistry
ADMPA is a versatile building block in organic synthesis, allowing chemists to create more complex molecules.
- Synthesis Routes :
Step | Reaction Type | Reagents |
---|---|---|
1 | Condensation | Nitromethane, Base |
2 | Reduction | Lithium Aluminum Hydride (LiAlH4) |
3 | Hydrolysis | Acidic Conditions |
Research on Amino Acid Derivatives
ADMPA plays a pivotal role in exploring amino acid derivatives, contributing to advancements in both synthetic and medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-hydroxyphenyl)-propionic acid: Similar structure but with a hydroxy group instead of methoxy groups.
3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid: Similar structure but with an additional methoxy group.
3-Amino-3-(2,5-dimethoxyphenyl)-propionic acid: Similar structure but with methoxy groups at different positions on the phenyl ring.
Uniqueness
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the amino group also allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Biological Activity
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid (often referred to as 3-Amino-DMPA) is a compound of significant interest in the fields of medicinal chemistry and neuroscience. This article explores its biological activity, applications in research, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a unique structure characterized by an amino group and a phenyl ring with two methoxy substituents. This configuration is crucial for its interactions with biological targets, particularly in neurotransmitter systems.
The mechanism of action for 3-Amino-DMPA primarily involves its interaction with specific receptors and enzymes. The amino and phenyl groups facilitate binding to molecular targets, leading to various biochemical effects. Notably, it has been shown to act as an antagonist at AMPA receptors , which are critical for synaptic transmission in the central nervous system.
Key Findings:
- Enzyme Inhibition : The compound interacts with enzymes involved in neurotransmitter metabolism, potentially altering synaptic activity.
- Receptor Modulation : It modulates the activity of AMPA receptors, impacting desensitization and deactivation rates of these receptors in neuronal cells .
Biological Applications
3-Amino-DMPA has been utilized extensively in various research domains:
- Neuroscience Research :
- Pharmaceutical Development :
- Biochemical Assays :
Study on AMPA Receptor Interaction
A recent study utilized whole-cell patch-clamp techniques to assess the effects of 3-Amino-DMPA on AMPA receptors expressed in HEK293 cells. The findings indicated that:
- Desensitization Rates : After treatment with 3-Amino-DMPA, desensitization rates increased significantly across various AMPA receptor subtypes, suggesting enhanced receptor modulation .
- No Effect on Deactivation : The compound did not significantly alter the deactivation rates of the receptors, indicating a selective action on desensitization mechanisms.
Data Table: Biological Activity Summary
Biological Activity | Description |
---|---|
Enzyme Interaction | Modulates neurotransmitter metabolism; potential for enzyme inhibition. |
Receptor Modulation | Acts as an antagonist at AMPA receptors; affects desensitization rates without altering deactivation. |
Pharmaceutical Applications | Used in developing drugs for neurological disorders; enhances drug efficacy and bioavailability. |
Properties
IUPAC Name |
3-amino-3-(2,4-dimethoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-7-3-4-8(10(5-7)16-2)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDBREOLOYHYQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CC(=O)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432861 | |
Record name | 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34841-02-6 | |
Record name | β-Amino-2,4-dimethoxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34841-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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